Cas no 2171158-49-7 ((2R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamido-2-phenylacetic acid)
L'(2R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamido-2-phenylacetic acid è un composto chirale utilizzato nella sintesi peptidica, particolarmente apprezzato per la sua elevata purezza stereochimica e stabilità. La presenza del gruppo Fmoc (9-fluorenilmetossicarbonile) conferisce una protezione efficace dell'amino gruppo durante le reazioni di accoppiamento, facilitando la sintesi di peptidi complessi. La struttura con gruppi fenilico e isobutilico migliora la solubilità in solventi organici polari, ottimizzando le condizioni di reazione. Questo derivato dell'acido fenilacetico è ideale per applicazioni in chimica combinatoria e nello sviluppo di farmaci, grazie alla sua capacità di mantenere l'integrità stereochimica in condizioni di reazione variabili.
2171158-49-7 structure
Product Name:(2R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamido-2-phenylacetic acid
Numero CAS:2171158-49-7
MF:C28H28N2O5
MW:472.532327651978
CID:5968317
PubChem ID:165549679
Update Time:2025-06-29
(2R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamido-2-phenylacetic acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- (2R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamido-2-phenylacetic acid
- (2R)-2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]-2-phenylacetic acid
- 2171158-49-7
- EN300-1482153
-
- Inchi: 1S/C28H28N2O5/c1-17(2)24(26(31)29-25(27(32)33)18-10-4-3-5-11-18)30-28(34)35-16-23-21-14-8-6-12-19(21)20-13-7-9-15-22(20)23/h3-15,17,23-25H,16H2,1-2H3,(H,29,31)(H,30,34)(H,32,33)/t24-,25-/m1/s1
- Chiave InChI: VHUUYIZWPWKKSX-JWQCQUIFSA-N
- Sorrisi: O(C(N[C@@H](C(N[C@@H](C(=O)O)C1C=CC=CC=1)=O)C(C)C)=O)CC1C2C=CC=CC=2C2=CC=CC=C12
Proprietà calcolate
- Massa esatta: 472.19982200g/mol
- Massa monoisotopica: 472.19982200g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 3
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 35
- Conta legami ruotabili: 9
- Complessità: 728
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 2
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 5.1
- Superficie polare topologica: 105Ų
(2R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamido-2-phenylacetic acid Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1482153-50mg |
(2R)-2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]-2-phenylacetic acid |
2171158-49-7 | 50mg |
$647.0 | 2023-09-28 | ||
| Enamine | EN300-1482153-100mg |
(2R)-2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]-2-phenylacetic acid |
2171158-49-7 | 100mg |
$678.0 | 2023-09-28 | ||
| Enamine | EN300-1482153-250mg |
(2R)-2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]-2-phenylacetic acid |
2171158-49-7 | 250mg |
$708.0 | 2023-09-28 | ||
| Enamine | EN300-1482153-500mg |
(2R)-2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]-2-phenylacetic acid |
2171158-49-7 | 500mg |
$739.0 | 2023-09-28 | ||
| Enamine | EN300-1482153-1000mg |
(2R)-2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]-2-phenylacetic acid |
2171158-49-7 | 1000mg |
$770.0 | 2023-09-28 | ||
| Enamine | EN300-1482153-2500mg |
(2R)-2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]-2-phenylacetic acid |
2171158-49-7 | 2500mg |
$1509.0 | 2023-09-28 | ||
| Enamine | EN300-1482153-5000mg |
(2R)-2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]-2-phenylacetic acid |
2171158-49-7 | 5000mg |
$2235.0 | 2023-09-28 | ||
| Enamine | EN300-1482153-10000mg |
(2R)-2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]-2-phenylacetic acid |
2171158-49-7 | 10000mg |
$3315.0 | 2023-09-28 | ||
| Enamine | EN300-1482153-1.0g |
(2R)-2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]-2-phenylacetic acid |
2171158-49-7 | 1g |
$0.0 | 2023-06-06 |
(2R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamido-2-phenylacetic acid Letteratura correlata
-
Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
-
Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
-
Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
-
Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
-
Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
2171158-49-7 ((2R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamido-2-phenylacetic acid) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Fornitori consigliati
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
TAIXING JOXIN BIO-TEC CO.,LTD.
Membro d'oro
CN Fornitore
Grosso
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
CN Fornitore
Reagenti
Yunnanjiuzhen
Membro d'oro
CN Fornitore
Grosso
Shanghai Bent Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso